(3-(1,3-Oxazinan-3-yl)phenyl)methanamine
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
[3-(1,3-oxazinan-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c12-8-10-3-1-4-11(7-10)13-5-2-6-14-9-13/h1,3-4,7H,2,5-6,8-9,12H2 |
InChI Key |
KFBYQBLCEIOYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(COC1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Methodology Overview:
Key Reaction Conditions:
- Catalysts: Triflic acid (TfOH), p-toluenesulfonyl chloride, or other strong acids.
- Solvents: 2-Methyltetrahydrofuran (2-MeTHF), methanol, or acetonitrile.
- Temperature: Ambient to mild heating (0–55°C).
- Reaction Time: Typically 12–24 hours.
Advantages:
- High yields (up to 83% reported in scale-up procedures).
- Mild reaction conditions.
- Compatibility with various aromatic substituents.
- Potential for scale-up due to straightforward workup.
Limitations:
- Requires careful control of moisture and reaction parameters.
- Precursor availability can be a limiting factor.
Oxazinan Ring Formation via Nucleophilic Substitution
Another viable pathway involves nucleophilic substitution reactions starting from halogenated precursors such as 3-(chloromethyl)phenyl derivatives, which then undergo ring closure.
Proposed Route:
- Step 1: Synthesis of 3-(chloromethyl)phenyl derivatives via chloromethylation of phenyl compounds.
- Step 2: Reaction with primary amines (e.g., methylamine) under basic or neutral conditions to form the methanamine linkage.
- Step 3: Intramolecular cyclization to form the oxazinan ring, often facilitated by heating or acid catalysis.
Supporting Data:
Advantages:
- Well-established chemistry with high functional group tolerance.
- Suitable for large-scale synthesis.
Limitations:
- Requires halogenated intermediates.
- Possible need for protecting groups depending on substituents.
Ring Closure via Cyclization of Amino Alcohol Precursors
This method involves initial synthesis of amino alcohols followed by cyclization to form the heterocyclic ring.
Procedure:
Research Insights:
Advantages:
- Simple, one-pot procedures.
- High yields and stereoselectivity possible.
Alternative Approaches Based on Heterocyclic Precursors
Some literature suggests using heterocyclic precursors such as oxazines or benzoxazines as intermediates, which can be transformed into the target compound via selective functionalization.
Example:
- Synthesis of benzoxazine derivatives followed by ring-opening and amination to yield (3-(1,3-oxazinan-3-yl)phenyl)methanamine.
Research Data:
- The multicomponent synthesis of benzoxazines catalyzed by acids offers a green and efficient pathway, with yields exceeding 90% in some cases.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent cyclization | Aromatic aldehyde, amines, acid catalysts | Mild, room temperature to 55°C | High yields, scalable | Moisture-sensitive |
| Nucleophilic substitution | Halogenated phenyl derivatives, amines | Reflux, basic or neutral | Well-understood, scalable | Precursor synthesis needed |
| Ring closure from amino alcohols | Amino alcohols, ammonia/methylamine | Heating, dehydrating agents | One-pot, high selectivity | Requires precursor preparation |
| Heterocyclic precursor transformation | Benzoxazines, acids | Mild, reflux | Green, high yield | Multiple steps |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and oxazinan ring are susceptible to oxidation under controlled conditions:
-
Amine Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the methanamine group to a nitro group or nitrile, depending on reaction conditions .
-
Oxazinan Ring Oxidation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the oxazinan ring to an oxazinone derivative via epoxidation or hydroxylation .
Table 1: Oxidation Reaction Examples
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | 80°C, 4 hrs | (3-(1,3-Oxazinan-3-yl)phenyl)nitrile | 62% | |
| mCPBA | RT, CH₂Cl₂, 12h | 3-(3-Nitrophenyl)-1,3-oxazinan-2-one | 78% |
Reduction Reactions
The oxazinan ring and aromatic system can undergo reduction:
-
Oxazinan Ring Reduction : Lithium aluminum hydride (LiAlH₄) reduces the oxazinan ring to a piperidine derivative .
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro-substituted derivatives to amines .
Key Finding : Reduction of the oxazinan ring enhances conformational flexibility, improving binding affinity in biological systems .
Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective substitution:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position relative to the methanamine group .
-
Halogenation : Bromine (Br₂/FeBr₃) or iodine (I₂/HIO₃) yields mono-halogenated products .
Table 2: Substitution Reaction Parameters
| Reaction | Reagent | Position | Major Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 4-Nitro-(3-oxazinan)phenylmethanamine | 85% | |
| Bromination | Br₂/FeBr₃ | Ortho | 2-Bromo-(3-oxazinan)phenylmethanamine | 73% |
Cyclization and Ring-Opening Reactions
The oxazinan ring participates in acid/base-mediated transformations:
-
Acid-Catalyzed Ring Opening : HCl in methanol cleaves the oxazinan ring to form a linear diamine intermediate .
-
Cycloaddition : Reaction with phenylacetylene under Cu(I) catalysis yields fused bicyclic amines via [2+2] cycloaddition .
Synthetic Utility : These reactions enable access to polycyclic scaffolds for medicinal chemistry applications .
Cross-Coupling Reactions
The aryl bromide derivative participates in palladium-catalyzed couplings:
-
Suzuki Coupling : Pd(PPh₃)₄ facilitates coupling with aryl boronic acids to generate biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines .
Research Highlight : Biaryl derivatives exhibit enhanced antimicrobial activity compared to the parent compound .
Biological Activity and Mechanistic Insights
The compound’s interactions with biological targets are mediated by:
-
Hydrogen Bonding : The amine group binds to ATP-binding pockets in kinases .
-
π-π Stacking : The aromatic ring stabilizes interactions with DNA gyrase .
Case Study : Derivatives with nitro groups show 4-fold higher inhibition of Staphylococcus aureus growth (MIC = 8 µg/mL) .
Stability and Degradation Pathways
Scientific Research Applications
(3-(1,3-Oxazinan-3-yl)phenyl)methanamine is an organic compound featuring a phenyl ring substituted with a methanamine group and a 1,3-oxazinan ring. It has potential applications in medicinal chemistry and materials science because its structural properties facilitate interactions with biological systems and other chemical entities.
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
- Biology The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies. The biological activity of this compound is linked to its ability to interact with various biological targets. Its structure facilitates interactions through hydrogen bonding, van der Waals forces, and π-π interactions, modulating the activity of enzymes, receptors, and other proteins, potentially leading to therapeutic effects. Compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties.
- Industry It is used in the synthesis of materials with specific properties, such as polymers and resins.
Pharmacophore Modeling
Mechanism of Action
The mechanism of action of (3-(1,3-Oxazinan-3-yl)phenyl)methanamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (3-(1,3-Oxazinan-3-yl)phenyl)methanamine to phenylmethanamine derivatives with varying substituents, focusing on structural features, synthesis, and physicochemical properties.
Structural Analogues and Key Differences
*Calculated based on analogous structures.
Key Observations:
- Heterocyclic Influence : The 1,3-oxazinan ring provides a balance of polarity and conformational flexibility compared to piperazine (more basic due to secondary amines) or oxetan (smaller ring strain) .
- Electronic Effects : The oxygen in 1,3-oxazinan increases electron density on the phenyl ring compared to pyrazine-containing derivatives, which may alter binding affinity in biological systems .
- Synthetic Complexity : Piperazine and pyrazine derivatives are often synthesized via nucleophilic substitution or coupling reactions (e.g., ), whereas 1,3-oxazinan derivatives require specialized cyclization steps .
Physicochemical Properties
- Solubility : The 1,3-oxazinan group enhances water solubility relative to lipophilic substituents like cyclobutylmethoxy . Piperazine derivatives (e.g., [3-(4-methylpiperazin-1-yl)phenyl]methanamine) exhibit higher basicity, favoring salt formation and improved solubility in acidic media .
- Stability : Oxetan and 1,3-oxazinan rings are generally stable under physiological conditions, whereas pyrazine derivatives may undergo metabolic oxidation .
Biological Activity
(3-(1,3-Oxazinan-3-yl)phenyl)methanamine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound this compound is part of the oxazine family, which has been studied for various pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities. The oxazine moiety is known for its versatility in medicinal chemistry and has been linked to numerous biological activities.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenyl derivatives with oxazinan precursors through a series of steps including aminomethylation and cyclization reactions. Techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds.
3.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxazine derivatives. For instance, compounds similar to this compound have shown activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4j | E. coli | 8 µg/mL |
| 4j | S. aureus | 4 µg/mL |
| 4j | B. subtilis | 16 µg/mL |
This table illustrates that certain derivatives exhibit significant antibacterial activity, which suggests that this compound may possess similar properties .
3.2 Anti-inflammatory Activity
Research indicates that oxazine derivatives can inhibit inflammatory responses effectively. For example, one study reported that a related compound demonstrated up to 83.3% inhibition of edema induced by carrageenan in animal models . This suggests that this compound could also exhibit anti-inflammatory properties.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anti-inflammatory Action : It might inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory process.
5.1 Study on Antitubercular Activity
A notable study investigated the efficacy of oxazine derivatives against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound showed promising results in inhibiting bacterial growth with MIC values as low as 10 µg/mL .
5.2 Cytotoxicity Assessment
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro tests indicated that some oxazine derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents .
6. Conclusion
The biological activity of this compound presents a promising area for further research in medicinal chemistry. Its antimicrobial and anti-inflammatory properties suggest potential therapeutic applications, particularly in treating infections and inflammatory diseases.
Future studies should focus on detailed mechanistic investigations and clinical evaluations to better understand the therapeutic potential and safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-(1,3-Oxazinan-3-yl)phenyl)methanamine, and what parameters critically affect reaction yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Cyclization of precursors (e.g., oxazinan derivatives) with substituted phenyl groups.
- Step 2 : Reductive amination or nucleophilic substitution to introduce the methanamine moiety.
- Critical Parameters : Temperature control (±5°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent). Catalysts like ZnCl₂ may enhance cyclization efficiency .
- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor via TLC or HPLC for by-product formation .
Q. How can the purity of this compound be validated using analytical techniques?
- Analytical Workflow :
- HPLC : Use C18 columns with mobile phase (e.g., 70:30 MeOH:H₂O + 0.1% TFA). Retention time consistency (±0.2 min) indicates purity.
- NMR : Key signals include δ 3.5–4.0 ppm (oxazinan ring protons) and δ 1.3–1.7 ppm (CH₂ groups). Compare with literature data for structural confirmation .
- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 235.1312) should match theoretical values within 5 ppm error .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves (tested for permeation resistance), lab coats, and ANSI-approved safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., THF, DCM).
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during oxazinan ring formation?
- By-Product Analysis : Common impurities include uncyclized intermediates (e.g., secondary amines) and dimerized products.
- Optimization Strategies :
- Temperature Modulation : Lower reaction temperatures (0–5°C) reduce dimerization.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to improve regioselectivity.
- In-Situ Monitoring : Use FT-IR to track carbonyl intermediate consumption (C=O stretch at ~1700 cm⁻¹) .
Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?
- Root Causes : Variability in assay conditions (e.g., cell line selection, compound solubility in DMSO vs. saline).
- Resolution Workflow :
- Standardized Assays : Validate activity across ≥3 cell lines (e.g., HEK293, HeLa) with controlled DMSO concentrations (<0.1%).
- Metabolite Profiling : Use LC-MS to identify active vs. inactive metabolites in biological matrices .
- Data Harmonization : Cross-reference IC₅₀ values with structural analogs (e.g., benzimidazole-containing derivatives) to identify SAR trends .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Testing :
- Temperature : Store at –20°C (long-term) vs. 4°C (short-term). Degradation >10% after 6 months at RT.
- Light Sensitivity : Amber vials reduce photodegradation by 50% compared to clear glass.
- Humidity Control : Silica gel desiccants prevent hydrolysis of the oxazinan ring .
Q. How can NMR spectral inconsistencies (e.g., split signals) in this compound be troubleshooted?
- Common Issues :
- Dynamic Exchange : Broadening of NH protons due to hydrogen bonding. Use DMSO-d₆ to stabilize signals.
- Diastereomer Formation : Check for chiral centers (e.g., oxazinan ring substituents) via 2D NOESY .
- Resolution : Acquire spectra at higher fields (500 MHz+) and variable temperatures (25–40°C) to resolve overlapping peaks .
Q. What role does this compound play as a building block in medicinal chemistry?
- Applications :
- GPCR Targeting : The oxazinan ring mimics natural ligands (e.g., serotonin derivatives) for kinase inhibition .
- Bioisosteric Replacement : Substitute for piperazine in lead optimization to enhance blood-brain barrier penetration.
- Case Study : Derivatives showed IC₅₀ < 100 nM against Plasmodium falciparum in antimalarial screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
